2,6-Piperazinediethanol

Description

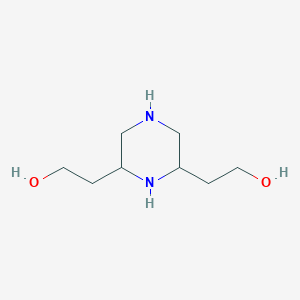

Structure

2D Structure

3D Structure

Properties

CAS No. |

3540-43-0 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-[6-(2-hydroxyethyl)piperazin-2-yl]ethanol |

InChI |

InChI=1S/C8H18N2O2/c11-3-1-7-5-9-6-8(10-7)2-4-12/h7-12H,1-6H2 |

InChI Key |

NVIJLVAUKMTVLO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(CN1)CCO)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Piperazinediethanol and Its Derivatives

Chemo-selective Synthesis of 2,6-Piperazinediethanol

The chemo-selective synthesis of piperazine (B1678402) derivatives involves intricate strategies to achieve the desired substitution pattern while avoiding unwanted side reactions. For a molecule like this compound, this entails the formation of the heterocyclic ring with specific substituents at the 2 and 6 positions.

Novel Catalytic Systems for this compound Synthesis

Modern synthetic chemistry relies heavily on catalysis to achieve efficient and selective transformations. The synthesis of the 2,6-disubstituted piperazine core can be accomplished through various catalytic systems, each offering distinct advantages in terms of yield, stereoselectivity, and substrate scope.

Palladium-catalyzed reactions are prominent in the synthesis of 2,6-disubstituted piperazines. A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis approach. nih.govrsc.org This method allows for the preparation of piperazines with a trans stereochemistry, determined by X-ray crystallography. nih.gov The precursors for this cyclization are typically prepared from amino acids. nih.gov Another palladium-catalyzed approach, carboamination, facilitates the construction of cis-2,6-disubstituted N-aryl piperazines from amino acid precursors. rsc.orgacs.org

Iridium and Ruthenium-based catalysts have also been employed for the N-alkylation of amines with alcohols, a fundamental reaction that can be adapted for constructing the piperazine skeleton. organic-chemistry.org Furthermore, photoredox catalysis, using either transition metals or purely organic catalysts, has emerged as a powerful tool for C-H functionalization in piperazine synthesis, offering a sustainable alternative to traditional methods. organic-chemistry.orgmdpi.com A recently developed method utilizes a 5%-Pd/C catalyst for the reductive cyclization of dioximes to form 2,6-cis-isomers of piperazines. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of substituted piperazines.

| Catalyst System | Reaction Type | Key Features | Stereoselectivity |

| Palladium (Pd) | Intramolecular Hydroamination | Modular synthesis from amino acids. nih.gov | High diastereoselectivity for trans products. nih.govthieme-connect.com |

| Palladium (Pd) | Carboamination | Forms two bonds in one step. acs.org | High enantiomeric excess for cis products. rsc.org |

| Iridium (Ir) / Ruthenium (Ru) | Diol-Diamine Coupling | Tolerates various functional groups. organic-chemistry.org | Dependent on substrates and ligands. |

| 5%-Pd/C | Reductive Cyclization | Hydrogenation of dioximes. nih.gov | Predominantly cis-isomers. nih.gov |

| Photoredox Catalysts (Organic/Transition Metal) | Radical Cyclization | Sustainable, avoids toxic reagents. mdpi.com | Dependent on catalyst and reaction conditions. |

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.net In piperazine synthesis, this translates to the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. researchgate.net

Key green strategies applicable to piperazine synthesis include:

Use of Greener Solvents : Employing water or other non-toxic, biodegradable solvents reduces environmental pollution. researchgate.net

Photoredox Catalysis : This approach can replace toxic reagents and often uses visible light as a sustainable energy source. mdpi.com The use of organic photocatalysts further enhances the sustainability of the process. mdpi.com

Multi-component, One-pot Reactions : These reactions improve efficiency by reducing the number of steps, minimizing waste, and saving time and resources. researchgate.net

Catalyst-free Synthesis : Developing reactions that proceed efficiently without a catalyst is a primary goal of green chemistry. researchgate.net

Flow Chemistry : Transitioning reactions from batch to continuous flow conditions can improve safety, efficiency, and scalability. mdpi.com

The development of a simplified, one-pot procedure for monosubstituted piperazines that avoids protecting groups and uses a reusable heterogeneous catalyst exemplifies a green and sustainable chemical process. mdpi.com

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product selectivity. For the synthesis of 2,6-disubstituted piperazines, several mechanisms have been proposed depending on the catalytic system.

In the palladium-catalyzed hydroamination to form trans-2,6-piperazines, the stereochemical outcome is influenced by the protecting group on the nucleophilic nitrogen. A developing strain between the carbamate protecting group and the side chain is thought to force the substituent into a pseudo-axial position in the reactive conformation, leading to the trans product. thieme-connect.com

For the formation of cis-piperazines via palladium-catalyzed carboamination, the proposed mechanism involves the formation of a palladium (aryl)(amido) complex, which undergoes syn-aminopalladation. acs.org The subsequent carbon-carbon bond-forming reductive elimination yields the final piperazine product. acs.org The formation of the cis isomer is rationalized by a transition state that minimizes steric interactions. rsc.org

The reductive cyclization of dioximes using a Pd/C catalyst is proposed to proceed through key stages involving the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, followed by cyclization and subsequent hydrogenation steps to yield the final piperazine product. nih.gov The predominant formation of the cis-isomer is explained by the addition of dihydrogen from the less hindered side of a dihydropyrazine intermediate. nih.gov

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, its hydroxyl and amine moieties offer versatile handles for further functionalization and derivatization. This allows for the creation of a library of analogues with diverse properties.

Synthesis of Substituted this compound Analogues

The synthesis of analogues can be achieved by starting with substituted precursors or by modifying the parent molecule. Direct C-H functionalization has become a powerful strategy for introducing substituents onto the piperazine ring, offering a more direct route compared to traditional multi-step syntheses. mdpi.comnih.gov

Methods for creating substituted analogues include:

α-Lithiation Trapping : This classic method involves deprotonation at the α-carbon followed by reaction with an electrophile. nih.gov

Transition-Metal-Catalyzed α-C-H Functionalization : Catalytic methods offer more efficient and selective ways to functionalize the C-H bonds adjacent to the nitrogen atoms. nih.gov

Photoredox Catalysis : As mentioned for the synthesis of the ring, photoredox catalysis is also a valuable tool for late-stage C-H functionalization. mdpi.comnih.gov

Reductive Amination : This reaction can be used to introduce substituents onto the piperazine nitrogens by reacting with aldehydes or ketones. nih.gov

The following table highlights different approaches for synthesizing substituted piperazine analogues.

| Method | Description | Starting Materials | Key Features |

| Modular Synthesis | Building the ring from substituted precursors. nih.govacs.org | Amino acids, allylic amines. acs.org | Allows for stereoselective preparation of diverse derivatives. acs.org |

| C-H Functionalization | Directly adding substituents to the piperazine ring. nih.gov | Pre-formed piperazine. | Reduces step count, provides access to novel structures. mdpi.com |

| DABCO Bond Cleavage | Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthon. rsc.org | DABCO, alkyl/aryl halides. | Provides a route to unsymmetrically N,N'-disubstituted piperazines. rsc.org |

| Reductive Amination | Functionalizing the nitrogen atoms. nih.gov | Piperazine, Aldehydes/Ketones. | A common and reliable method for N-alkylation. nih.gov |

Directed Functionalization of Hydroxyl and Amine Moieties in this compound

The this compound molecule contains two types of functional groups: secondary amines within the ring and primary hydroxyl groups on the side chains. Selective functionalization of one type over the other is a key challenge.

Functionalization of Amine Moieties : The secondary amines of the piperazine ring are nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation. To achieve mono-functionalization, protecting group strategies are often employed. One nitrogen can be protected (e.g., with a Boc group), allowing the other to be selectively functionalized, followed by deprotection. mdpi.com However, one-pot methods that avoid protecting groups are being developed to improve efficiency and sustainability. mdpi.com

Functionalization of Hydroxyl Moieties : The two primary hydroxyl groups can be functionalized through esterification, etherification, or conversion to other functional groups. The selective functionalization of diols presents a challenge due to the similar reactivity of the hydroxyl groups. rsc.org Organocatalysis has shown promise in achieving regioselective functionalization of diols by utilizing non-covalent interactions to differentiate between the hydroxyl groups. rsc.org Strategies often rely on steric and electronic effects, as well as the rational design of catalysts to control selectivity. rsc.org

For a molecule like this compound, a typical strategy would involve protecting the more reactive amine groups first (e.g., as carbamates), followed by functionalization of the hydroxyl groups, and a final deprotection step to liberate the amines if desired.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. These reactions are characterized by their high atom economy, step efficiency, and the ability to generate diverse libraries of compounds. While direct literature examples of this compound participating in MCRs are not prevalent, its bifunctional nature, possessing two secondary amine groups and two hydroxyl moieties, makes it a highly promising substrate for such transformations. The strategic incorporation of this compound into well-established MCRs, such as the Ugi and Passerini-type reactions, could lead to the synthesis of novel and structurally diverse piperazine-based derivatives.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org The presence of two secondary amine functionalities in this compound suggests its potential to act as the amine component in a "split-Ugi" reaction. In such a scenario, piperazine or its derivatives can react with a carbonyl compound, a carboxylic acid, and an isocyanide to yield 1,4-disubstituted piperazine-based compounds. nih.gov This approach allows for the introduction of diversity at multiple points of the piperazine scaffold.

A plausible reaction pathway for this compound in a split-Ugi reaction is depicted below. The reaction would likely proceed through the formation of two α-aminoacyl amide linkages on the piperazine nitrogen atoms. The hydroxyl groups on the ethanol (B145695) side chains could either remain as spectator functional groups, available for post-MCR modifications, or potentially participate in subsequent intramolecular cyclization reactions, depending on the reaction conditions and the nature of the other components. The versatility of the Ugi reaction allows for a wide range of aldehydes, carboxylic acids, and isocyanides to be employed, offering a combinatorial approach to a library of novel this compound derivatives. researchgate.net

Table 1: Hypothetical Ugi-type Multi-component Reaction with this compound

| Reactant 1 | Reactant 2 (Carbonyl) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Potential Product Structure |

| This compound | Formaldehyde | Acetic Acid | Benzyl Isocyanide | N,N'-bis(2-(benzylamino)-2-oxoethyl)-2,6-piperazinediethanol |

| This compound | Benzaldehyde | Benzoic Acid | tert-Butyl Isocyanide | N,N'-bis(2-(tert-butylamino)-1-phenyl-2-oxoethyl)-2,6-piperazinediethanol |

| This compound | Acetone | Propionic Acid | Cyclohexyl Isocyanide | N,N'-bis(2-(cyclohexylamino)-1,1-dimethyl-2-oxoethyl)-2,6-piperazinediethanol |

The Passerini three-component reaction (P-3CR) is another prominent MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to furnish α-acyloxy amides. wikipedia.orgorganic-chemistry.org While the classic Passerini reaction does not directly involve an amine, variations of this reaction exist. For instance, the hydroxyl groups of this compound could potentially act as the nucleophilic component in a Passerini-type reaction, particularly if activated. Some studies have explored the use of alcohols in Passerini-like reactions, leading to the formation of α-alkoxy amides, although this is less common than the use of carboxylic acids. rsc.org

Furthermore, the secondary amine groups of this compound could be leveraged in post-Passerini modifications. For example, a Passerini reaction could be performed with a carboxylic acid that also contains a reactive group capable of subsequently reacting with the amine functionalities of the piperazine core. This would represent a sequential one-pot MCR approach to more complex structures.

The development of novel MCRs involving this compound would be a significant advancement in the synthesis of functionalized piperazine derivatives. The ability to introduce multiple points of diversity in a single step would be highly valuable for the generation of compound libraries for various applications, including medicinal chemistry and materials science. rug.nlrug.nl The synthesis of highly substituted piperazine and morpholine scaffolds through MCRs has been demonstrated to be a powerful strategy for accessing pharmacologically relevant molecules. thieme-connect.comresearchgate.net

Table 2: Potential Reactants for Exploring Multi-component Reactions with this compound

| MCR Type | Carbonyl Component | Acid Component | Isocyanide Component | Potential for Diversity |

| Ugi-type | Aliphatic and Aromatic Aldehydes, Ketones | Simple Carboxylic Acids, Functionalized Carboxylic Acids | Alkyl and Aryl Isocyanides | High |

| Passerini-type (as diol) | Electron-deficient Aldehydes | N/A (hydroxyl group acts as nucleophile) | Various Isocyanides | Moderate |

| Sequential MCRs | Bifunctional Aldehydes or Carboxylic Acids | Standard MCR components | Standard MCR components | Very High |

Spectroscopic and Advanced Structural Elucidation of 2,6 Piperazinediethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Piperazinediethanol

NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of this compound. The presence of substituents at the C2 and C6 positions introduces stereoisomerism (cis and trans diastereomers), which significantly influences the molecule's conformational preferences and, consequently, its NMR spectra.

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. For a 2,6-disubstituted piperazine, the substituents can be arranged in either a cis (both axial or both equatorial) or a trans (one axial, one equatorial) configuration. Studies on related 2-substituted piperazines have shown a general preference for the substituent to occupy an axial position to minimize steric interactions. nih.gov In some highly substituted piperazines, a twist-boat conformation has been observed to be the more stable form. rsc.org

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for distinguishing between these possibilities. These experiments detect through-space interactions between protons that are in close proximity.

Determining Stereochemistry: For the trans isomer, NOE cross-peaks would be expected between the axial proton at C2 and the equatorial proton at C6, and vice-versa. In the cis isomer, key NOE signals would appear between the two axial protons and between the two equatorial protons on the substituted carbons.

Confirming Conformation: The orientation of the hydroxyethyl (B10761427) side chains can be determined by observing NOE signals between the side-chain protons and the protons on the piperazine ring. For instance, an NOE correlation between a substituent proton and an axial ring proton would confirm an axial orientation for that substituent.

The conformational equilibrium is often temperature-dependent, and variable temperature NMR studies can reveal the dynamics of ring inversion or rotation around single bonds. rsc.org

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for the unambiguous assignment of all proton and carbon signals.

HSQC: This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward assignment of the CH and CH₂ groups in both the piperazine ring and the hydroxyethyl substituents.

Based on data from analogous piperazine and ethanol (B145695) fragments, a table of expected chemical shifts can be compiled.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Common Deuterated Solvent (e.g., CDCl₃)

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| N1/N4 | N-H | 1.5 - 2.5 (broad) | - | Dependent on solvent and concentration, subject to exchange. |

| C2/C6 | CH | 2.8 - 3.2 | 55 - 60 | Methine carbon adjacent to nitrogen. |

| C3/C5 | CH₂ | 2.6 - 3.0 | 45 - 50 | Methylene carbons adjacent to nitrogen. |

| C7/C9 (Side Chain) | CH₂-O | 3.5 - 3.8 | 65 - 70 | Methylene group attached to the ring and the hydroxyl group. |

| C8/C10 (Side Chain) | CH₂-OH | 3.6 - 4.0 | 60 - 65 | Methylene group bearing the hydroxyl function. |

| O-H | OH | Variable (broad) | - | Highly dependent on solvent, concentration, and temperature. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and probe the vibrational modes of the molecule. The spectra are dominated by features from the piperazine ring and the two hydroxyethyl substituents.

The vibrational spectrum of this compound can be interpreted by comparing it to the known spectra of piperazine and ethanol. researchgate.netniscpr.res.in The key is to identify shifts and new bands arising from the specific substitution pattern.

O-H and N-H Stretching: A broad band in the IR spectrum between 3200-3500 cm⁻¹ is characteristic of O-H stretching, indicative of hydrogen bonding. The N-H stretching vibrations from the secondary amine groups are also expected in this region, typically as sharper peaks around 3300 cm⁻¹. dergipark.org.tr

C-H Stretching: Aliphatic C-H stretching vibrations from the piperazine ring and the ethyl groups appear in the 2800-3000 cm⁻¹ region. niscpr.res.in

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the range of 1050-1150 cm⁻¹.

C-N Stretching: Vibrations associated with C-N stretching in the piperazine ring typically occur in the 1100-1300 cm⁻¹ range. researchgate.net

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | -OH | 3200 - 3500 | Strong, Broad |

| N-H Stretch | -NH- | 3250 - 3350 | Medium, Sharp |

| C-H Stretch (aliphatic) | -CH₂-, -CH- | 2850 - 2960 | Strong |

| C-N Stretch | Ring C-N | 1100 - 1300 | Medium-Strong |

| C-O Stretch | -CH₂-OH | 1050 - 1150 | Strong |

| Ring Deformations | Piperazine Ring | 800 - 1000 | Medium |

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical transformations involving this compound. By tracking changes in the intensity or position of key vibrational bands, one can study various reactions:

Protonation/Deprotonation: Addition of an acid would lead to the protonation of the nitrogen atoms. This would be observed by the appearance of broad N⁺-H stretching bands and a shift in the C-N vibrational modes.

Coordination Chemistry: As a bidentate or bridging ligand, this compound can coordinate with metal ions. This coordination would perturb the N-H and C-N stretching frequencies, providing insight into the nature of the metal-ligand bond.

Hydrogen Bonding Dynamics: In-situ studies at varying concentrations or in different solvents can monitor changes in the O-H and N-H stretching bands, providing information on intermolecular and intramolecular hydrogen bonding.

X-ray Crystallography of this compound and Its Co-crystals

Single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and the conformation of the molecule. For piperazine derivatives, crystal packing is heavily influenced by hydrogen bonding. researchgate.netnih.gov

The crystal structure of this compound would reveal:

The preferred conformation in the solid state (chair, boat, or twist-boat).

The relative stereochemistry (cis or trans) of the hydroxyethyl substituents.

A detailed map of the hydrogen-bonding network. The hydroxyl groups and the ring nitrogens act as both hydrogen bond donors and acceptors, likely forming an extensive three-dimensional network that dictates the crystal packing. Common space groups for related piperazine derivatives include P2₁/c and P2₁/n. researchgate.net

The ability of this compound to form robust hydrogen bonds makes it an excellent candidate for forming co-crystals. By co-crystallizing it with other molecules, such as dicarboxylic acids or other active pharmaceutical ingredients, it is possible to create new solid forms with modified physical properties like solubility and stability. X-ray crystallography would be essential to characterize the new supramolecular synthons formed in these co-crystals.

Solid-State Conformational Polymorphism of this compound

The phenomenon of polymorphism, the ability of a compound to exist in multiple crystalline forms, is of significant interest in materials and pharmaceutical sciences. These different forms, or polymorphs, arise from variations in molecular conformation and/or packing arrangements within the crystal lattice. For piperazine derivatives, the conformational flexibility of the six-membered ring is a key factor in the emergence of polymorphism. The piperazine ring typically adopts a stable chair conformation to minimize steric interactions. However, twisted-boat and boat conformations are also possible, though generally higher in energy. ptfarm.pl

In the context of substituted piperazines, the nature and position of the substituents heavily influence the preferred conformation and the potential for polymorphic structures. Studies on related N,N'-disubstituted piperazine compounds have revealed the existence of distinct polymorphs and pseudo-polymorphs (solvates). For instance, piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) has been isolated in two polymorphic forms and one solvated pseudo-polymorphic form, each exhibiting unique molecular conformations (extended vs. twisted) and intermolecular interactions. rsc.org Crystallographic disorder, where the piperazine moiety adopts multiple conformations within a single crystal, has also been observed in certain diaryl piperazine derivatives.

Table 1: Potential Crystallographic Parameters for a Polymorph of this compound (Hypothetical Data Based on Analogous Structures)

| Parameter | Example Value | Reference System |

| Crystal System | Monoclinic | Piperazinium bis(4-hydroxybenzenesulphonate) nih.gov |

| Space Group | P2₁/c | Diaryl piperazine derivatives |

| a (Å) | ~10.5 | Macrocycle with piperazino subunits rsc.org |

| b (Å) | ~4.8 | Macrocycle with piperazino subunits rsc.org |

| c (Å) | ~26.0 | Macrocycle with piperazino subunits rsc.org |

| β (°) | ~96.4 | Macrocycle with piperazino subunits rsc.org |

| Z (Molecules/Unit Cell) | 2 or 4 | Piperazinium salts, Diaryl piperazines rsc.org |

Intermolecular Interactions in Crystalline this compound Structures

The crystal architecture of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The molecule contains multiple hydrogen bond donors (the two hydroxyl -OH groups and the two secondary amine N-H groups) and acceptors (the two nitrogen and two oxygen atoms). This functionality allows for the formation of robust and extensive hydrogen-bonding networks that define the solid-state structure.

Analysis of related crystalline structures, such as piperazinium salts and other hydroxyethyl-substituted piperazines, provides a clear model for the interactions expected in this compound. The primary interactions would be strong N-H···O and O-H···N hydrogen bonds, where the amine and hydroxyl groups of one molecule interact with the oxygen and nitrogen atoms of neighboring molecules, respectively. Additionally, O-H···O bonds can form between the hydroxyl groups of adjacent molecules. nih.gov These interactions often lead to the formation of one-dimensional chains or two-dimensional sheets. mdpi.com

Table 2: Principal Intermolecular Interactions Expected in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Amine (N-H) | Hydroxyl Oxygen (O) | Strong, primary interaction defining supramolecular synthons. |

| Hydrogen Bond | Hydroxyl (O-H) | Amine Nitrogen (N) | Strong, primary interaction, contributes to chain formation. |

| Hydrogen Bond | Hydroxyl (O-H) | Hydroxyl Oxygen (O) | Connects molecules into larger assemblies. |

| Hydrogen Bond | Carbon (C-H) | Hydroxyl Oxygen (O) | Weak, secondary interaction providing additional lattice stability. nih.gov |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization of Chiral this compound Variants

This compound possesses two stereogenic centers at the C2 and C6 positions, meaning it can exist as enantiomers and diastereomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical characterization of such chiral molecules. cas.cz These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. cas.cz

For a pair of enantiomers, such as (2R,6R)- and (2S,6S)-piperazinediethanol, the CD spectra are expected to be exact mirror images of each other, exhibiting opposite Cotton effects. This property provides a definitive method for distinguishing between enantiomers and for determining enantiomeric excess. kcl.ac.ukbg.ac.rs The process typically involves the initial separation of the racemic mixture into its constituent enantiomers, often accomplished using chiral high-performance liquid chromatography (HPLC). nih.gov

Table 3: Principles of Chiroptical Spectroscopy for Chiral Analysis

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R). | Distinguishing between (2R,6R) and (2S,6S) enantiomers (mirror-image spectra). Quantifying enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. | Characterizing chiral molecules and identifying the sign of rotation at specific wavelengths. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized light in the infrared region. | Provides detailed conformational and configurational information from vibrational transitions. |

Advanced Mass Spectrometry for Isotopic Labeling and Fragmentation Studies of this compound

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, electron ionization (EI) and electrospray ionization (ESI) are common techniques employed. Under 70 eV EI-MS, the molecule is expected to undergo characteristic fragmentation, providing structural fingerprints. acs.org

The fragmentation pattern would likely be initiated by several key cleavages. A primary fragmentation route would be the loss of a hydroxyethyl radical (•CH₂CH₂OH) or the neutral loss of water (H₂O) from the side chain. Another significant pathway involves the cleavage of the piperazine ring itself, a common feature in the mass spectra of piperazine derivatives. researchgate.net This ring-opening can lead to a variety of smaller, charged fragments. The base peak in the spectrum often corresponds to a stable, nitrogen-containing cation resulting from these fragmentation processes.

Isotopic labeling is an advanced MS technique used to trace fragmentation pathways and validate proposed mechanisms. By selectively replacing specific atoms with heavier isotopes (e.g., hydrogen with deuterium (B1214612) (D), or ¹²C with ¹³C), the mass of fragments containing the label will shift accordingly. For example, by synthesizing this compound with deuterated hydroxyl groups (-OD instead of -OH), any fragment retaining the hydroxyl group will exhibit a corresponding mass increase. This allows for unambiguous identification of fragments and provides definitive evidence for specific bond cleavages and rearrangements during ionization. nih.gov

Table 4: Predicted Key Fragmentation Ions of this compound in EI-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Loss |

| 174 | [C₈H₁₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 156 | [C₈H₁₆N₂O]⁺ | Loss of H₂O (water) |

| 129 | [C₆H₁₃N₂O]⁺ | Loss of •CH₂CH₂OH (hydroxyethyl radical) |

| 85 | [C₄H₉N₂]⁺ | Fragment from piperazine ring cleavage |

| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring decomposition tandfonline.com |

Chemical Reactivity and Reaction Mechanisms of 2,6 Piperazinediethanol

Nucleophilic Reactivity of Amino and Hydroxyl Groups in 2,6-Piperazinediethanol

The this compound molecule contains three primary nucleophilic sites: the secondary amine at position 1 (N1) and the two hydroxyl (-OH) groups of the ethanol (B145695) side chains. The reactivity of these sites is fundamental to the derivatization and further functionalization of the scaffold.

The secondary amine is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and arylation. The presence of substituents at the C2 and C6 positions can introduce steric hindrance that may modulate the reaction rate compared to unsubstituted piperazine (B1678402), a factor that becomes significant with bulky electrophiles. mdpi.com The hydroxyl groups behave as typical secondary alcohols, capable of undergoing esterification, etherification, and oxidation under appropriate conditions.

Table 1: Representative Nucleophilic Reactions at the Amino and Hydroxyl Groups

| Reaction Type | Functional Group | Reagent Example | Product Type | Reference for Analogous Reaction |

|---|---|---|---|---|

| N-Alkylation | Secondary Amine | Alkyl Halide (e.g., CH₃I) | N-Alkyl-2,6-piperazinediethanol | acs.org |

| N-Acylation | Secondary Amine | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-2,6-piperazinediethanol | mdpi.com |

| N-Arylation | Secondary Amine | Aryl Halide (e.g., C₆H₅Br) | N-Aryl-2,6-piperazinediethanol | rsc.org |

| O-Esterification | Hydroxyl | Carboxylic Acid / Acyl Chloride | Di-ester Derivative | researchgate.net |

| O-Etherification | Hydroxyl | Alkyl Halide (Williamson Synthesis) | Di-ether Derivative | researchgate.net |

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are a well-established method for the N-arylation of piperazine scaffolds, and this reactivity is expected to extend to this compound. rsc.org Similarly, asymmetric allylic alkylation, catalyzed by palladium complexes, provides a pathway for introducing chiral substituents onto the nitrogen atom, a strategy that has been successfully applied to piperazin-2-ones, the oxidized precursors to the piperazine core. caltech.edu

Electrophilic Transformations of this compound

Direct electrophilic attack on the this compound scaffold is less common than nucleophilic reactions at its heteroatoms. However, functionalization of the carbon backbone, particularly at the α-carbon positions (C3 and C5), can be achieved. This typically involves deprotonation with a strong base to generate a carbanion, which then acts as a nucleophile towards an electrophile.

Asymmetric lithiation-trapping is a powerful technique for the enantioselective functionalization of the piperazine ring. nih.gov In a process analogous to that studied for N-Boc piperazines, the use of a strong base like s-butyllithium in the presence of a chiral ligand (e.g., (-)-sparteine) can selectively deprotonate one of the α-carbons. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., alkyl halides, silyl (B83357) chlorides), introducing a substituent at the C3 or C5 position. nih.govacs.org Mechanistic studies have revealed that the yield and stereoselectivity of these reactions are highly sensitive to the nature of the electrophile and the substituent on the distal nitrogen. acs.org

Ring Opening and Rearrangement Reactions Involving the this compound Scaffold

The piperazine ring is generally stable, but under specific conditions, it can undergo ring-opening or rearrangement reactions. The study of piperazine-2,6-diones, potential precursors to this compound, provides significant insight into potential ring-opening pathways. These cyclic imides can undergo hydrolytic cleavage in acidic or basic media to yield iminodiacetic acid derivatives. google.com This suggests that under harsh hydrolytic conditions, the amide-like linkages within the piperazine ring of the diethanol derivative could potentially be susceptible to cleavage.

Rearrangement reactions are also a key feature in the synthesis of complex piperazine structures. The Smiles rearrangement, for instance, has been observed during synthetic efforts to produce 2,5- and 2,6-disubstituted piperazines. nih.gov This intramolecular nucleophilic aromatic substitution can occur when a suitable precursor is treated with a base, leading to a significant structural reorganization to form an indazole core. nih.govresearchgate.net While this is typically a reaction used in the synthesis of the heterocyclic core rather than a reaction of it, it highlights the dynamic nature of the molecular framework under basic conditions. Other notable rearrangement reactions employed in building the piperazine scaffold include the Diaza-Cope, Curtius, and Schmidt rearrangements. scilit.comtandfonline.combenthamdirect.com

Photochemical and Thermochemical Pathways of this compound

Photochemical Pathways: The photochemical behavior of piperazine derivatives often involves isomerization or reactions initiated by photo-induced electron transfer. Studies on 2,3-diphenylpiperazines have demonstrated photochemical cis-trans isomerization. nih.gov More recent work has utilized visible-light photocatalysis to achieve the diastereoselective epimerization of substituted morpholines and piperazines. nih.gov This process typically involves a photocatalyst (e.g., an iridium complex) and a hydrogen atom transfer (HAT) agent (e.g., a thiol). The reaction proceeds by reversible HAT, allowing a less stable stereoisomer to convert into its more thermodynamically stable counterpart. nih.gov It is plausible that this compound could undergo similar photocatalyzed epimerization if chiral centers are present.

Thermochemical Pathways: The thermal stability of piperazine and its derivatives is a critical factor in industrial applications like carbon capture. Aqueous piperazine solutions are known to undergo thermal degradation at elevated temperatures (135–175 °C). researchgate.netacs.org The degradation is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule, leading to ring-opening. acs.org Major degradation products for piperazine itself include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine. researchgate.netacs.org The presence of substituents can influence the degradation rate; methyl substitution has been shown to accelerate degradation compared to the parent piperazine. researchgate.net Therefore, this compound is expected to degrade under high-temperature aqueous conditions, potentially through pathways involving its amine and alcohol functionalities.

Kinetic and Mechanistic Studies of this compound-Mediated Reactions

While direct kinetic studies on this compound are not available, extensive research on the oxidation kinetics of piperazine and its N-alkyl derivatives by oxidants like bromamine-T (BAT) and bromamine-B (BAB) provides a strong model for its behavior. scirp.orgrroij.com

The oxidation of piperazines by bromamine-T in an acidic medium was found to follow first-order kinetics with respect to both the oxidant [BAT] and the [piperazine]. scirp.org The reaction rate showed an inverse fractional-order dependence on the concentration of H⁺ ions. scirp.orgrroij.com This is explained by a mechanism where the protonated form of the oxidant, ArSO₂NHBr, reacts with the unprotonated piperazine molecule in the rate-determining step.

The proposed mechanism involves:

Protonation of the oxidant (BAT) to form a more potent species.

Reaction of the unprotonated piperazine with the activated oxidant to form a transition state complex.

Decomposition of the complex to form the products.

Table 2: Kinetic Data for the Oxidation of Piperazine Derivatives by Bromamine-T at 303 K

| Substrate | k' x 10⁴ (s⁻¹) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Free Energy of Activation (ΔG‡, kJ/mol) | Entropy of Activation (ΔS‡, J/K·mol) |

|---|---|---|---|---|---|

| Piperazine | 1.83 | 55.3 | 52.8 | 91.5 | -127.8 |

| 1-Methylpiperazine | 3.52 | 52.1 | 49.6 | 89.8 | -132.7 |

| 1-Ethylpiperazine | 4.15 | 48.6 | 46.1 | 89.3 | -142.6 |

Data extracted from analogous systems to illustrate expected trends. scirp.org

The negative value of the Hammett reaction constant (ρ = -0.75) for the oxidation of substituted piperazines indicates that electron-donating groups on the ring accelerate the reaction by stabilizing the positive charge that develops on the nitrogen atom in the transition state. rroij.com This suggests that the ethanol groups in this compound, being weakly electron-withdrawing, would have a modest effect on the oxidation rate compared to unsubstituted piperazine.

Furthermore, mechanistic insights arise from palladium-catalyzed syntheses of the 2,6-disubstituted piperazine scaffold. These reactions often proceed with high diastereoselectivity, which is explained by stereochemical models of the transition state. For instance, in Pd-catalyzed carboamination, the formation of cis-2,6-disubstituted products is rationalized by a transition state that minimizes allylic strain by placing substituents in pseudo-equatorial positions. nih.govnih.gov

Coordination Chemistry and Ligand Applications of 2,6 Piperazinediethanol

Synthesis and Characterization of Metal Complexes with 2,6-Piperazinediethanol

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as water or ethanol (B145695). The resulting complexes can be isolated as precipitates upon cooling or solvent evaporation and are characterized by a variety of analytical and spectroscopic techniques.

Transition Metal Complexes of this compound

A range of transition metal complexes with this compound have been synthesized and studied. The reaction of metal chlorides with the ligand yields complexes with varying stoichiometries and geometries.

For instance, complexes of Copper(II), Cobalt(II), Nickel(II), and Zinc(II) have been prepared by reacting the corresponding metal chloride salts with 1,4-bis(2-hydroxyethyl)piperazine in an aqueous solution. nih.gov The resulting solid complexes were obtained by refluxing the mixture, followed by cooling to induce precipitation. nih.gov Elemental analysis of these complexes suggests the general formula M(BHEP)Cl₂(H₂O)₂ for Cu(II) and Co(II). nih.gov

Similarly, Palladium(II) complexes have been synthesized. The complex [Pd(BHEP)Cl₂] is formed from the reaction of a palladium salt with the ligand. chimia.chresearchgate.net This complex serves as a precursor for the synthesis of other derivatives, such as aqua complexes formed by the removal of chloride ions. acs.org

Complexes of Cadmium(II) and Mercury(II) with the general formula [M(sac)₂(bheppz)]n (where sac is saccharinate and bheppz is 1,4-bis(2-hydroxyethyl)piperazine) have also been reported. rsc.org These were synthesized by reacting pre-formed metal-saccharinate complexes with BHEP. rsc.org The immediate precipitation and poor solubility of these compounds suggest a polymeric nature. rsc.org

Table 1: Synthesis and Characterization of Transition Metal Complexes with this compound (BHEP)

| Metal Ion | Starting Metal Salt | Proposed Complex Formula | Color | Reference |

|---|---|---|---|---|

| Cu(II) | CuCl₂·2H₂O | Cu(BHEP)Cl₂(H₂O)₂ | Blue | nih.gov |

| Co(II) | CoCl₂·6H₂O | Co(BHEP)Cl₂(H₂O)₂ | Pink | nih.gov |

| Ni(II) | NiCl₂·6H₂O | Ni(BHEP)Cl₂ | - | nih.gov |

| Zn(II) | ZnCl₂·2H₂O | Zn(BHEP)Cl₂ | - | nih.gov |

| Pd(II) | - | [Pd(BHEP)Cl₂] | - | chimia.chresearchgate.net |

| Cd(II) | [Cd(sac)₂(H₂O)₄]·2H₂O | [Cd(sac)₂(BHEP)]n | - | rsc.org |

| Hg(II) | [Hg(sac)₂] | [Hg(sac)₂(BHEP)]n | - | rsc.org |

Lanthanide and Actinide Complexes of this compound

Catalytic Applications of this compound-Metal Complexes

Metal complexes are central to the field of catalysis, with applications spanning from industrial-scale chemical synthesis to fine chemical production. The design of the ligand is crucial for tuning the catalytic activity and selectivity of the metal center.

Homogeneous Catalysis Utilizing this compound Complexes

Complexes of this compound have shown utility in homogeneous catalysis. Specifically, the palladium(II) complex, [Pd(BHEP)(H₂O)₂]²⁺, has been investigated as a catalyst for the base hydrolysis of α-amino acid esters. acs.org This aqua complex, generated in situ from [Pd(BHEP)Cl₂], interacts with amino acid esters to form mixed-ligand ternary complexes. acs.org

The study of the hydrolysis kinetics revealed that the palladium complex significantly accelerates the rate of hydrolysis for certain substrates. acs.org For example, a high rate acceleration was observed for glycine (B1666218) methyl ester. acs.org In contrast, the catalytic effect was much less pronounced for methionine methyl ester. acs.org This substrate-dependent activity suggests that the nature of the amino acid side chain influences the efficiency of the catalytic process. The proposed mechanism involves the formation of a ternary complex, [Pd(BHEP)(amino acid ester)]²⁺, which facilitates the hydrolytic cleavage of the ester bond. acs.org

Table 3: Catalytic Activity of [Pd(BHEP)(H₂O)₂]²⁺ in Ester Hydrolysis

| Substrate | Catalyst | Reaction | Observation | Reference |

|---|---|---|---|---|

| Glycine Methyl Ester | [Pd(BHEP)(H₂O)₂]²⁺ | Base Hydrolysis | High rate acceleration observed. | acs.org |

| Methionine Methyl Ester | [Pd(BHEP)(H₂O)₂]²⁺ | Base Hydrolysis | Significantly less pronounced catalytic effect. | acs.org |

Heterogeneous Catalysis Derived from this compound Supports

The compound this compound is a unique bifunctional organic molecule possessing structural features that make it a compelling, albeit underexplored, candidate for creating supported heterogeneous catalysts. Its molecular architecture consists of a central piperazine (B1678402) ring substituted at the 2 and 6 positions with ethanol groups. This configuration provides two distinct types of functional sites for immobilization and catalytic activity: two secondary amine groups within the piperazine ring and two terminal primary hydroxyl (-OH) groups.

The primary strategy for developing heterogeneous catalysts from this ligand involves its immobilization onto an insoluble solid support, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), magnetic nanoparticles (e.g., Fe₃O₄), or functionalized polymers. The terminal hydroxyl groups are the most direct anchor points for grafting the molecule onto these surfaces. For instance, on a silica support, the hydroxyl groups of this compound can undergo a condensation reaction with surface silanol (B1196071) groups (Si-OH), forming stable ether linkages. This process covalently binds the ligand to the support, preventing leaching during catalytic cycles.

Once immobilized, the pendant piperazine moiety, with its two nitrogen atoms and the remaining hydroxyl groups, acts as a multidentate chelation site for catalytically active transition metal ions. The N,N,O,O-donor set is well-suited for coordinating with a variety of metals, including palladium (Pd), copper (Cu), ruthenium (Ru), and nickel (Ni). The resulting metal-ligand complex, fixed on the solid support, constitutes the heterogeneous catalyst.

While specific, published research on catalysts derived exclusively from this compound is scarce, its structural analogy to other well-studied amino-alcohol ligands allows for the projection of its potential applications. The chelated metal centers would be prime candidates for catalyzing a range of organic transformations. For example, a supported Pd-2,6-piperazinediethanol complex could theoretically exhibit high activity in C-C coupling reactions such as the Suzuki-Miyaura or Heck reactions. The key advantages of such a system would be the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling, which are hallmarks of heterogeneous catalysis.

The table below outlines the key structural features of this compound and their corresponding roles in the design of a hypothetical supported catalyst.

| Structural Feature | Function in Catalyst System | Potential Metal Ions | Hypothetical Catalytic Application |

|---|---|---|---|

| Terminal Hydroxyl (-OH) Groups | Primary sites for covalent immobilization onto oxide supports (e.g., silica, alumina) via ether or ester linkages. Can also participate in metal coordination. | - | Anchoring the ligand to the support material. |

| Piperazine Ring Nitrogen Atoms | Strong Lewis basic sites for coordinating with transition metal precursors to form the active catalytic center. | Pd(II), Cu(I/II), Ru(III), Ni(II) | C-C coupling (Suzuki, Heck), oxidation reactions, reduction of nitroarenes. |

| Flexible Ethoxy Linkages | Provide conformational flexibility, allowing the ligand to adopt an optimal geometry for metal chelation and substrate access. | - | Enhancing catalytic turnover by reducing steric hindrance around the active site. |

| Overall N,N,O,O-Chelating Pocket | Forms a stable, multidentate complex with the metal ion, preventing metal leaching and enhancing catalyst stability and reusability. | Various d-block metals | Improving catalyst lifetime and enabling multiple reaction cycles. |

The stereochemistry of the 2,6-disubstituted piperazine ring (which can exist as cis and trans isomers) introduces an additional layer of complexity and opportunity. The use of a stereochemically pure isomer of this compound could lead to the development of chiral heterogeneous catalysts for asymmetric synthesis, a highly valuable area in fine chemical and pharmaceutical production.

Metal-Organic Frameworks (MOFs) Incorporating this compound Linkers

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). The selection of the organic linker is critical as it dictates the topology, pore size, and chemical functionality of the resulting framework. This compound presents an intriguing, though as yet unrealized, profile as a potential linker for MOF synthesis.

Its suitability as a linker stems from its two terminal hydroxyl groups, which can act as coordination sites to bind with metal nodes. While carboxylates are more common in MOF chemistry, alcohols are known to form stable coordination bonds with a range of metal ions, including Zr(IV), Ti(IV), and various lanthanides, often leading to unique framework structures.

The most significant potential of using this compound as a linker lies in the functionality of its central piperazine ring. In a scenario where only the hydroxyl groups coordinate with the metal nodes to build the framework, the two nitrogen atoms of the piperazine ring would remain uncoordinated. These nitrogen atoms would project into the MOF pores, creating a framework with periodically arranged, accessible Lewis basic sites. Such a "pre-functionalized" MOF would have immense potential for applications requiring basicity, without the need for post-synthetic modification (PSM).

Potential properties and applications of a hypothetical MOF built with this linker include:

Selective Gas Sorption: The Lewis basic nitrogen sites would be expected to exhibit a strong affinity for acidic gases like carbon dioxide (CO₂) and sulfur dioxide (SO₂), making the material a promising candidate for carbon capture and flue-gas purification.

Heterogeneous Catalysis: The basic sites could directly catalyze organic reactions such as Knoevenagel condensations or aldol (B89426) reactions. Furthermore, the piperazine nitrogens could serve as secondary coordination sites for grafting single-atom or nanoparticle catalysts via PSM, creating a multifunctional catalytic system.

Chiral Separations: As this compound is a chiral molecule, using an enantiomerically pure form as the linker would directly result in a homochiral MOF. Chiral MOFs are highly sought-after for their ability to perform enantioselective separation of racemic mixtures.

However, the synthesis of a highly crystalline MOF using this linker is not without challenges. The conformational flexibility of both the piperazine ring (which can adopt chair or boat conformations) and the ethyl-alcohol side arms could lead to the formation of disordered or amorphous materials rather than a well-defined crystalline framework. Careful control over synthesis conditions, including solvent systems, temperature, and the choice of metal node, would be crucial to overcome this.

The table below summarizes the potential role of this compound's structural features in the context of MOF design.

| Structural Feature | Role in MOF Architecture | Resulting MOF Property | Potential Application |

|---|---|---|---|

| Terminal Hydroxyl (-OH) Groups | Primary coordination sites to connect with metal nodes, forming the extended framework structure. | Defines the primary network topology and porosity. | Framework construction. |

| Uncoordinated Piperazine Nitrogens | Act as accessible Lewis basic sites lining the pores of the MOF. | Inherent basicity; sites for post-synthetic modification (PSM). | CO₂ capture, base-catalyzed reactions, platform for secondary functionalization. |

| Inherent Chirality (at C2 and C6) | Use of an enantiopure linker would create a homochiral framework. | Chiral pore environment. | Enantioselective separation, asymmetric catalysis. |

| Conformational Flexibility | Can adapt to various metal coordination geometries but may also hinder crystallization. | Potential for framework flexibility ("breathing" effects); challenge for synthesis. | Guest-responsive materials (sensing); requires precise synthesis control. |

Material Science and Polymer Chemistry Applications of 2,6 Piperazinediethanol

2,6-Piperazinediethanol as a Monomer in Polymer Synthesis

This compound, more commonly referred to in scientific literature as 1,4-piperazinediethanol (B89762), serves as a key monomer, particularly as a chain extender or a diol component, in the synthesis of various condensation polymers. Its cyclic structure and the presence of tertiary amines within the piperazine (B1678402) ring influence the final properties of the polymers.

In polyurethane (PU) synthesis, this compound is frequently employed as a chain extender for the hard segment. The reaction typically involves a diisocyanate and a polyol, with the piperazinediethanol derivative linking the isocyanate-terminated prepolymers.

Research has shown that incorporating 1,4-piperazinediethanol into the polyurethane backbone, for example with poly(tetramethylene oxide) glycol and 1,6-hexamethylene diisocyanate, affects the material's properties significantly. researchgate.netudayton.eduresearchgate.net The content of the piperazine derivative influences the degree of phase separation between the hard and soft segments, which in turn dictates the polymer's thermal and mechanical characteristics. researchgate.net

Key research findings on the impact of 1,4-piperazinediethanol on polyurethane properties are summarized below:

Thermal Stability : Linear polyurethanes containing 1,4-piperazinediethanol exhibit good thermal stability, with a 5% weight loss occurring in the range of 250–280°C. researchgate.netresearchgate.net When cross-linkers are introduced, this stability can increase to a range of 295–320°C. researchgate.netresearchgate.net

Mechanical Properties : The concentration of 1,4-piperazinediethanol has a notable effect on mechanical performance. Polymers with a lower content of this chain extender tend to exhibit higher tensile strength (up to 38 MPa) and greater elongation at break (up to 1140%). researchgate.netresearchgate.net All synthesized polyurethanes with this monomer demonstrate elastomeric behavior with high elongation at break values. researchgate.net

Surface Properties : The inclusion of the piperazine moiety increases the hydrophilic nature of the polyurethane surface. researchgate.netresearchgate.net However, the use of certain cross-linkers can counteract this effect, leading to a more hydrophobic surface. researchgate.netresearchgate.net

| Property | Observation | Reference |

|---|---|---|

| Thermal Stability (5% Weight Loss) | 250–280°C (Linear); 295–320°C (Cross-linked) | researchgate.netresearchgate.net |

| Tensile Strength | Higher with lower PDE content (e.g., 38 MPa) | researchgate.netresearchgate.net |

| Elongation at Break | Higher with lower PDE content (e.g., 1140%) | researchgate.netresearchgate.net |

| Surface Wettability | Increased piperazine content leads to a more hydrophilic surface | researchgate.netresearchgate.net |

The diol functionality of this compound allows for its use in the synthesis of polyesters and, through its derivatives or specific catalytic routes, polyamides.

In polyester (B1180765) synthesis, research has demonstrated the creation of thermoplastic poly(alkyl piperazine succinate) diols. udayton.edu These polyester diols, which incorporate a piperazine structure into the backbone, can be further chain-extended, for instance with hexamethylene diisocyanate, to form amorphous polyester urethane (B1682113) polymers. udayton.edu The synthesis of polyesters can generally be achieved through polycondensation reactions between a diol, like this compound, and a dicarboxylic acid. researchgate.net

For polyamide synthesis, a direct catalytic dehydrogenation of diols and diamines has been reported as a clean, high-atom-economy process. nih.gov In this method, this compound can be polymerized with polyamines. nih.gov This reaction yields linear polyamides that possess a high density of cationic charges on the polymer backbone due to the piperazine nitrogen atoms. nih.gov Another application is in polyamide hot melt adhesives, where piperazine is reacted with dimer acids. researchgate.net The incorporation of the piperazine ring disrupts hydrogen bonding between adjacent polymer chains, which leads to a decrease in the polymer's crystallinity and a more amorphous structure. researchgate.net This change affects the material's thermal and mechanical properties, including melting temperature, hardness, and tensile strength. researchgate.net

| Polymer Type | Synthesis Method | Role of Piperazine Derivative | Resulting Polymer Characteristic | Reference |

|---|---|---|---|---|

| Polyester Urethane | Polycondensation to form polyester diol, then chain extension | Forms poly(alkyl piperazine succinate) diol | Highly amorphous thermoplastic polymer | udayton.edu |

| Polyamide | Catalytic dehydrogenation of diols and diamines | Polymerizes with polyamines | Linear polyamide with high cationic charge density | nih.gov |

| Polyamide (Hot Melt Adhesive) | Condensation with dimer acids | Reduces crystallinity by disrupting hydrogen bonding | More amorphous, lower melting point and hardness | researchgate.net |

This compound can be a component in the formation of cross-linked polymer networks, which enhances mechanical strength and thermal stability. nih.gov Its two hydroxyl groups allow it to act as a cross-linking point when reacted with monomers of higher functionality or in the presence of specific cross-linking agents.

In polyurethane systems, 1,4-piperazinediethanol has been used in conjunction with renewable cross-linkers like polyethylene (B3416737) glycol sorbitan (B8754009) monolaurate (Tween® 20) and sorbitan monolaurate (Span® 20). researchgate.netresearchgate.net The resulting cross-linked polyurethanes show improved thermal stability compared to their linear counterparts. researchgate.net The introduction of cross-links creates a more robust three-dimensional network. researchgate.net Furthermore, piperazine-based polyurethane-ureas have been designed where the number of piperazine units can be precisely controlled. researchgate.net This control over the polymer structure significantly impacts the degradation stability and rate, a key feature for materials used in applications like bone repair. researchgate.net

Functional Polymers Incorporating this compound Moieties

The unique structure of this compound, with its tertiary amine groups, can be exploited to create functional polymers with advanced architectures and responsive behaviors.

While not always forming the core itself, the this compound moiety is a useful component in the synthesis of complex, branched polymer architectures. Dendrimers and hyperbranched polymers are characterized by their highly branched, tree-like structures.

A derivative, 1-Amino-4-(2-hydroxyethyl)piperazine, which shares the core piperazine-ethanol structure, is used to create dendrimers with numerous alcohol end groups through reactions with phosphorus-containing dendrimers. In other research, cationic polyurethanes have been synthesized for gene delivery applications where 1,4-piperazinediethanol forms part of the polymer backbone. researchgate.net In these systems, the branching architecture is introduced by grafting side chains, such as polyethyleneimine (PEI), onto the main polyurethane chain. researchgate.net The resulting branched structures have been shown to be more efficient for gene delivery compared to linear analogues. researchgate.net

"Smart" or responsive polymers can change their physical properties in response to external stimuli like pH, temperature, or redox potential. The piperazine ring in this compound provides a basis for creating such materials.

A notable example is the development of redox-responsive copolyoxalates. mdpi.com Poly(amino oxalate) (PAOX) is a polymer that incorporates piperazinediethanol into its backbone. mdpi.com This incorporation makes the polymer hydrophilic and gives it a cationic charge due to the tertiary amines in the piperazine ring. mdpi.com These polymers are designed to respond to the redox environment, making them suitable for applications like drug delivery to specific cellular environments, such as those with high oxidative stress. mdpi.comnih.gov The development of pH-responsive polymers, which can release payloads in acidic environments like those found in tumors, also highlights the potential of incorporating pH-sensitive functionalities, a characteristic that can be related to the amine groups in the piperazine structure. nih.gov

Theoretical and Computational Studies of 2,6 Piperazinediethanol

Quantum Chemical Calculations (DFT) on 2,6-Piperazinediethanol

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with high accuracy. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to elucidate its characteristics. General studies on substituted piperazines provide a framework for the expected outcomes of such calculations.

Electronic Structure and Molecular Orbitals of this compound

DFT calculations would reveal the distribution of electron density and the nature of the molecular orbitals of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For piperazine (B1678402) derivatives, the nitrogen atoms and any functional groups significantly influence the electronic landscape. In this compound, the nitrogen atoms of the piperazine ring and the oxygen atoms of the diethanol substituents would be the primary sites of electron density.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Conformational Landscape and Energy Minima of this compound

The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat. The substituents at the 2 and 6 positions, along with the ethanol (B145695) side chains, introduce additional degrees of freedom, leading to a complex conformational landscape. DFT calculations can be used to identify the most stable conformers by finding the energy minima on the potential energy surface. For 2,6-disubstituted piperazines, the trans configuration is often found to be more stable. The orientation of the hydroxyethyl (B10761427) groups (axial vs. equatorial) and the potential for intramolecular hydrogen bonding would significantly impact the relative energies of the conformers.

A representative table of relative energies for different conformers of this compound is shown below.

| Conformer | Relative Energy (kcal/mol) |

| Chair (diequatorial) | 0.0 |

| Chair (diaxial) | 3.5 |

| Twist-Boat | 5.8 |

Spectroscopic Property Prediction for this compound (NMR, IR, UV-Vis)

DFT methods are highly effective in predicting spectroscopic properties.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the structural elucidation of this compound. The predicted shifts are compared with experimental data to confirm the molecular structure and conformation.

IR: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as N-H stretching, C-H stretching, and O-H stretching, which are characteristic of the molecule's functional groups.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Below is a table of predicted spectroscopic data for this compound.

| Spectroscopy | Predicted Data |

| 1H NMR | Peaks in the range of 2.5-4.0 ppm |

| 13C NMR | Peaks in the range of 50-70 ppm |

| IR (cm-1) | O-H stretch (~3400), C-H stretch (~2900), C-N stretch (~1100) |

| UV-Vis (λmax) | ~210 nm |

Molecular Dynamics Simulations of this compound in Solution and Condensed Phases

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their properties in a realistic environment, such as in solution.

Solvation Effects on this compound Conformation and Reactivity

The presence of a solvent can significantly influence the conformational preferences and reactivity of a molecule. MD simulations can model the interactions between this compound and solvent molecules (e.g., water). These simulations can reveal how solvation affects the stability of different conformers and the accessibility of reactive sites. For instance, in a polar solvent like water, conformations that maximize hydrogen bonding with the solvent may be favored.

Interaction Dynamics of this compound with Solvents and Substrates

MD simulations can also be used to study the dynamics of interaction between this compound and other molecules, such as solvents or potential substrates. By analyzing the trajectories of the atoms, one can obtain information about binding affinities, interaction energies, and the formation of intermolecular hydrogen bonds. This is particularly relevant for understanding the role of this compound in various chemical processes.

A summary of potential findings from MD simulations is presented in the table below.

| Simulation Aspect | Potential Findings |

| Solvation in Water | Formation of a stable hydration shell; preference for conformations that expose hydroxyl groups to the solvent. |

| Interaction with a Substrate | Identification of key binding modes and interaction sites; calculation of binding free energy. |

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

The transformation of this compound can be meticulously mapped out using computational methods to model reaction pathways and analyze transition states. Such studies are crucial for understanding its synthesis, degradation, and interaction with other chemical species.

Detailed research into the reaction pathways of similar disubstituted piperazines, particularly in the context of processes like carbon dioxide capture, has revealed the significant impact of substituent groups on reactivity. nih.govwur.nl For this compound, the hydroxyl groups are expected to play a key role in its chemical transformations.

Modeling Approaches:

Reaction pathway modeling for this compound would typically involve quantum mechanical (QM) calculations. Density Functional Theory (DFT) methods, such as B3LYP and M11L, are often employed for their balance of accuracy and computational cost. nih.gov To account for the influence of a solvent, implicit solvation models like the SMD (Solvation Model based on Density) are commonly used. nih.gov For higher accuracy in energy calculations, methods like spin-component-scaled Møller–Plesset perturbation theory (SCS-MP2) can be utilized. nih.gov

The process begins with identifying the reactants and products of a potential transformation. Computational software is then used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. This is a critical step, as the energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

Transition State Analysis:

Once a transition state is located, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The analysis of this vibrational mode provides insight into the atomic motions involved in the bond-breaking and bond-forming processes.

For a hypothetical transformation of this compound, such as an intramolecular cyclization or a reaction involving the hydroxyl groups, the calculated activation energy would be a key determinant of its feasibility.

Illustrative Reaction Data:

The following interactive table presents hypothetical data for a modeled reaction of this compound, based on typical values observed for similar amine reactions.

| Reaction Coordinate | Method | Solvation Model | Calculated Energy (kcal/mol) |

| Reactant (this compound) | B3LYP/6-31G | SMD (Water) | 0.0 |

| Transition State | B3LYP/6-31G | SMD (Water) | +25.3 |

| Product | B3LYP/6-31G* | SMD (Water) | -10.1 |

This data is illustrative and intended to represent the type of information generated from reaction pathway modeling.

Development of Force Fields for this compound in Computational Simulations

While quantum mechanical methods are highly accurate for studying reaction mechanisms, they are computationally expensive and generally limited to smaller systems. For larger-scale simulations, such as studying the behavior of this compound in a solution or within a material, molecular mechanics (MM) force fields are necessary.

A force field is a set of parameters that describes the potential energy of a system of atoms. These parameters include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The accuracy of a molecular dynamics (MD) simulation is highly dependent on the quality of the force field used.

Parameterization Process:

For a molecule like this compound, some parameters may be available from existing general force fields like AMBER or CHARMM. However, specific parameters, particularly for the dihedral angles involving the substituted ethanol groups, may need to be developed.

The parameterization process typically involves the following steps:

Quantum Mechanical Calculations: High-level QM calculations are performed to obtain reference data. This includes geometry optimization to determine equilibrium bond lengths and angles, and potential energy scans for key dihedral angles to map out the rotational energy landscape.

Partial Charge Calculation: The electrostatic potential (ESP) is calculated using QM, and atomic partial charges are derived to reproduce this potential. This is crucial for accurately modeling electrostatic interactions.

Parameter Fitting: The MM parameters are then adjusted to reproduce the QM data. For example, the torsional parameters are fitted to match the QM potential energy scans.

Validation: The newly developed force field is validated by performing MD simulations and comparing the results with available experimental data or higher-level computational data.

Force Field Parameters for this compound:

The following interactive table provides an example of the types of parameters that would be developed for a force field for this compound.

| Parameter Type | Atom Types | Value |

| Bond Stretch (kb) | CT-N | 320 kcal/mol/Ų |

| Bond Stretch (kb) | CT-OH | 320 kcal/mol/Ų |

| Angle Bend (kθ) | CT-N-CT | 50 kcal/mol/rad² |

| Dihedral (Vn) | H-N-CT-CT | 1.5 kcal/mol (n=3) |

| Partial Charge | N | -0.65 e |

| Partial Charge | O (in OH) | -0.70 e |

| Partial Charge | H (in OH) | +0.43 e |

These parameters are illustrative and based on general values from common force fields. Specific parameterization would be required for accurate simulations of this compound.

Advanced Analytical Methodologies for 2,6 Piperazinediethanol

Chromatographic Separations for 2,6-Piperazinediethanol (Non-biological Matrices)

Chromatography stands as a cornerstone for the separation and analysis of this compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development for this compound typically involves the optimization of several key parameters to achieve adequate separation and detection.

A common approach for the analysis of piperazine (B1678402) derivatives is reversed-phase HPLC. researchgate.net For instance, a C18 column is frequently employed due to its hydrophobicity, which allows for good retention and separation of polar analytes from a less polar mobile phase. unodc.org The mobile phase composition is a critical factor; a mixture of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous buffer is often used. researchgate.netunodc.org The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention. For example, using a buffer with a pH adjusted to 3.5 with orthophosphoric acid has been shown to be effective for related compounds. researchgate.net

Detection is commonly achieved using a UV detector, as the piperazine structure may not have a strong chromophore. Derivatization with a UV-active agent can enhance sensitivity. researchgate.net For example, pre-column derivatization with a reagent like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) allows for UV detection at around 250 nm. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Piperazine Derivatives

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar analytes. unodc.org |

| Mobile Phase | Acetonitrile:Methanol:Diethyl amine (90:10:0.1, v/v/v) | Organic modifiers for elution control and amine for reducing peak tailing. jocpr.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. jocpr.com |

| Column Temperature | 35°C | Can influence retention time and peak shape. jocpr.com |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. jocpr.com |

| Detection | UV at 340 nm | Wavelength selected based on the analyte's or derivative's absorbance maximum. jocpr.com |

This table presents a hypothetical set of parameters based on methods used for similar piperazine compounds and is for illustrative purposes.

Due to its high boiling point and polar nature, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, pre-column derivatization is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. nih.gov

A common derivatization strategy for compounds containing hydroxyl and amine groups is silylation. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) groups, thereby increasing volatility. researchgate.net Another approach is acylation, for instance, using acetic anhydride (B1165640) to form ester derivatives. nih.gov

The choice of GC column is also critical. A mid-polarity column, such as one with a 5% phenyl/95% methyl polysiloxane stationary phase, is often suitable for separating a wide range of derivatized compounds. unodc.org The oven temperature program must be carefully optimized to ensure good separation of the derivative from other components in the sample matrix. unodc.org Flame Ionization Detection (FID) is a common choice for detection due to its universal response to organic compounds. acs.org For more selective and sensitive detection, a mass spectrometer (MS) can be used as the detector (GC-MS). unodc.org

Table 2: Example GC Derivatization and Analysis Parameters

| Parameter | Condition | Rationale |

| Derivatization Reagent | Acetic Anhydride with Pyridine Catalyst | Converts hydroxyl groups to more volatile acetate (B1210297) esters. nih.gov |

| Reaction Conditions | Heating to facilitate the reaction | Optimization of temperature and time is crucial for complete derivatization. |

| GC Column | 5% Phenyl/95% Methyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column for a wide range of organic compounds. unodc.org |

| Carrier Gas | Helium | An inert carrier gas commonly used in GC. unodc.org |

| Oven Program | Initial temp 100°C, ramp to 290°C | Gradient elution to separate compounds with different boiling points. unodc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for identification and sensitive detection. unodc.orgacs.org |

This table outlines a general approach to GC analysis of derivatized polar compounds.